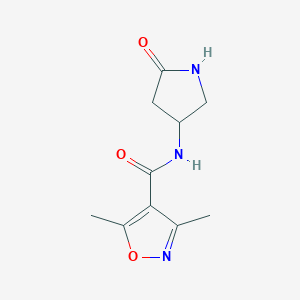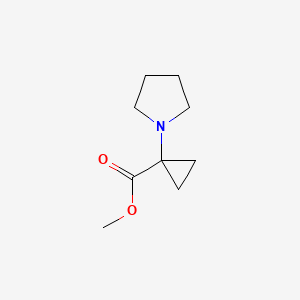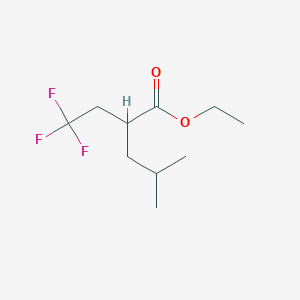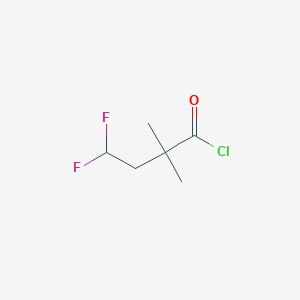
(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol
Übersicht
Beschreibung
(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol, also known as (1S,2S)-2-cyclohexyloxypropan-1-ol or (1S,2S)-2-cyclohexyloxypropanol, is an organic compound belonging to the class of alcohols. It is a colorless, water-soluble liquid with a sweet, fruity smell. Its molecular formula is C9H18O2 and its molecular weight is 166.24 g/mol. It is a versatile compound that has been used in various fields, including organic synthesis, pharmaceuticals, and biochemistry.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol has been used in various scientific research applications. It has been used as a starting material in the synthesis of various compounds, such as 2-amino-1,3-propanediol, which is used in the synthesis of pharmaceuticals. Additionally, it has been used as a chiral resolving agent in the resolution of racemic mixtures. It has also been used as a solvent in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol is not well understood. However, it is believed that the compound acts as a proton donor, meaning that it can donate protons to other molecules. This can lead to the formation of new molecules, which can then be used in various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol have not been extensively studied. However, it is believed that the compound can act as a proton donor and can also act as a solvent in various reactions. It has also been suggested that the compound can act as a chiral resolving agent in the resolution of racemic mixtures.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol is that it is a versatile compound that can be used in various applications. Additionally, it is a water-soluble liquid, which makes it easy to work with in lab experiments. However, one of the main limitations of the compound is that it has not been extensively studied, so its effects on biochemical and physiological processes are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol. One of the main areas of research is to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential uses in various applications, such as organic synthesis and pharmaceuticals. Finally, further research could be conducted to explore its potential as a chiral resolving agent in the resolution of racemic mixtures.
Eigenschaften
IUPAC Name |
(1S,2S)-2-propan-2-yloxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)11-9-6-4-3-5-8(9)10/h7-10H,3-6H2,1-2H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKLMTVOQOWFOL-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CCCC[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6432474.png)
![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)

![1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6432491.png)



![4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432519.png)
![4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432524.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B6432560.png)
![1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6432568.png)
![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)